6-(2-Furanyl)-9-|A-D-ribofuranosyl-9H-purine
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Overview
Description
6-(2-Furanyl)-9-|A-D-ribofuranosyl-9H-purine is a purine nucleoside analogue. This compound is notable for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. It is a synthetic compound that combines a furan ring with a purine nucleoside, resulting in unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Furanyl)-9-|A-D-ribofuranosyl-9H-purine involves several steps, starting with the preparation of the furan ring and the purine nucleoside. The furan ring can be synthesized through the ring closure of 1,5-diketones or via cross-coupling reactions . The purine nucleoside is then attached to the furan ring through a glycosidic bond formation, typically using a Lewis acid catalyst under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-(2-Furanyl)-9-|A-D-ribofuranosyl-9H-purine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The purine nucleoside can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted purine nucleosides.
Scientific Research Applications
6-(2-Furanyl)-9-|A-D-ribofuranosyl-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in DNA synthesis and repair mechanisms.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The compound exerts its effects primarily through the inhibition of DNA synthesis. It acts as an antimetabolite, incorporating into DNA and disrupting the replication process. This leads to the induction of apoptosis in cancer cells. The molecular targets include DNA polymerase and other enzymes involved in DNA replication .
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine: Another purine nucleoside analogue with antitumor activity.
Fludarabine: A purine analogue used in the treatment of hematologic malignancies.
Cladribine: A purine nucleoside analogue with immunosuppressive properties.
Uniqueness
6-(2-Furanyl)-9-|A-D-ribofuranosyl-9H-purine is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. This structural feature enhances its ability to inhibit DNA synthesis and induce apoptosis, making it a valuable compound in cancer research and therapy .
Properties
Molecular Formula |
C14H14N4O5 |
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Molecular Weight |
318.28 g/mol |
IUPAC Name |
(2R,3S,5R)-2-[6-(furan-2-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H14N4O5/c19-4-8-11(20)12(21)14(23-8)18-6-17-10-9(7-2-1-3-22-7)15-5-16-13(10)18/h1-3,5-6,8,11-12,14,19-21H,4H2/t8-,11?,12+,14-/m1/s1 |
InChI Key |
OZOLTYAOBSJCJL-WHQNPHMOSA-N |
Isomeric SMILES |
C1=COC(=C1)C2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |
Canonical SMILES |
C1=COC(=C1)C2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
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